molecular formula C11H8F3NO2 B1592488 2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid CAS No. 378802-40-5

2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid

Cat. No.: B1592488
CAS No.: 378802-40-5
M. Wt: 243.18 g/mol
InChI Key: JSNULZACNINBHS-UHFFFAOYSA-N
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Description

2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid, also known as TAC-101, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TAC-101 belongs to the class of indole-based compounds and has been shown to exhibit unique biochemical and physiological effects.

Scientific Research Applications

Bacterial Catabolism and Environmental Impact

Research on bacterial catabolism of indole-3-acetic acid (IAA), a molecule with structural similarities to 2-(5-Trifluoromethyl-1H-indol-3-yl)acetic acid, reveals its importance in various environments and organisms. Bacteria capable of catabolizing IAA can exploit it as a source of carbon, nitrogen, and energy, or interfere with IAA-dependent processes in other organisms, including plants. This has implications for understanding microbial interactions in ecosystems and developing biotechnological applications related to environmental management and agriculture (Laird, Flores, & Leveau, 2020).

Industrial Applications and Environmental Considerations

The review of organic acids, including acetic acid, in acidizing operations highlights their use in enhancing oil and gas extraction processes. This research underscores the importance of organic acids in industrial applications, particularly in improving the efficiency and environmental sustainability of resource extraction (Alhamad, Alrashed, Al Munif, & Miskimins, 2020). Another study on the disinfection of wastewater with peracetic acid discusses the environmental and practical advantages of using peracetic acid for wastewater treatment, emphasizing its potential as a more sustainable alternative to traditional disinfectants (Kitis, 2004).

Biochemical and Pharmacological Properties

Research into the physiological and biochemical properties of compounds structurally related to this compound can provide insights into their potential applications in medicine and pharmacology. For instance, studies on the role of acetic acid in yeast research field and its impact on cellular functions suggest avenues for exploring the biotechnological and medical applications of similar compounds (Chaves, Rego, Martins, Santos-Pereira, Sousa, & Côrte-Real, 2021).

Mechanism of Action

Target of Action

“2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid” (let’s call it “TFAIA” for brevity) primarily targets interleukin-2 (IL-2) . IL-2 is a cytokine involved in immune regulation, particularly in the activation and proliferation of T cells. By interacting with IL-2, TFAIA modulates immune responses and plays a crucial role in various physiological processes .

Mode of Action

TFAIA binds to IL-2 receptors, specifically the IL-2 receptor alpha (IL-2Rα) subunit. This interaction triggers downstream signaling pathways, leading to T cell activation and proliferation. As a result, TFAIA enhances immune responses by promoting T cell growth and differentiation .

Biochemical Pathways

The affected pathways include the JAK-STAT pathway and the PI3K-Akt pathway . Upon binding to IL-2Rα, TFAIA activates Janus kinases (JAKs), which subsequently phosphorylate signal transducers and activators of transcription (STATs). Activated STATs translocate to the nucleus, where they regulate gene expression related to immune function. Additionally, TFAIA activates the PI3K-Akt pathway, promoting cell survival and proliferation .

Pharmacokinetics

TFAIA exhibits favorable pharmacokinetic properties:

Result of Action

At the molecular and cellular levels, TFAIA:

Action Environment

Environmental factors impact TFAIA’s efficacy and stability:

Properties

IUPAC Name

2-[5-(trifluoromethyl)-1H-indol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c12-11(13,14)7-1-2-9-8(4-7)6(5-15-9)3-10(16)17/h1-2,4-5,15H,3H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNULZACNINBHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=CN2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626124
Record name [5-(Trifluoromethyl)-1H-indol-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

378802-40-5
Record name [5-(Trifluoromethyl)-1H-indol-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-trifluoromethylphenylhydrazine (5 g), 4,4-dimethoxybutyric acid methyl ester (6 g) and 10% aqueous sulfuric acid (20 ml) was stirred for 6 hours under a nitrogen atmosphere at 90° C. The reaction mixture was allowed to cool, water was added, and then extraction was performed with ethyl acetate. The organic layer was dried over sodium sulfate and concentrated under reduced pressure. A 2 N sodium hydroxide aqueous solution (10 ml) and methanol (10 ml) were added to the obtained residue, and the mixture was heated to reflux for one hour. Water was added to the reaction mixture which was then rendered acidic with concentrated aqueous hydrochloric acid, extracted with ethyl acetate, dried over sodium sulfate, and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography using a mixed solvent of dichloromethane, methanol, and acetic acid to obtain 0.11 g of the title compound as a colorless powder (1.5% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
1.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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